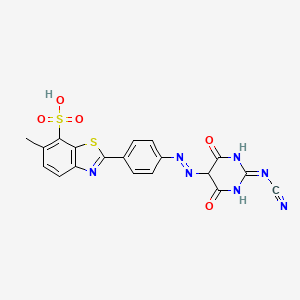
N-(3-Bromo-4-methylbenzyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-4-methylbenzyl)isobutyramide: is an organic compound belonging to the class of amides It features a benzyl group substituted with a bromine atom and a methyl group, attached to an isobutyramide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylbenzyl)isobutyramide typically involves the following steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methylbenzyl bromide.
Amidation: The brominated intermediate is then reacted with isobutyramide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-methylbenzyl)isobutyramide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom or modify the amide group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted benzyl derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolysis products such as carboxylic acids and amines.
科学研究应用
Chemistry: N-(3-Bromo-4-methylbenzyl)isobutyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength.
作用机制
The mechanism of action of N-(3-Bromo-4-methylbenzyl)isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group play crucial roles in binding interactions and the overall bioactivity of the compound.
相似化合物的比较
N-(4-Bromobenzyl)isobutyramide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methylbenzyl)isobutyramide: Chlorine substitution instead of bromine, leading to different chemical and physical properties.
N-(3-Bromo-4-methylphenyl)acetamide:
Uniqueness: N-(3-Bromo-4-methylbenzyl)isobutyramide is unique due to the presence of both bromine and methyl substituents on the benzyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This combination of functional groups provides a distinct set of properties that can be leveraged in different applications.
属性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC 名称 |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-7-10-5-4-9(3)11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI 键 |
ABEBQFMMVVGZNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)




![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)





